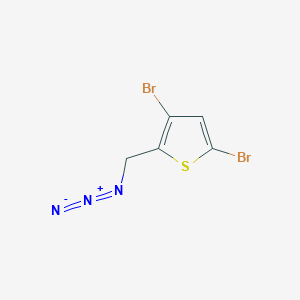

2-(Azidomethyl)-3,5-dibromothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H3Br2N3S |

|---|---|

Molecular Weight |

296.97 g/mol |

IUPAC Name |

2-(azidomethyl)-3,5-dibromothiophene |

InChI |

InChI=1S/C5H3Br2N3S/c6-3-1-5(7)11-4(3)2-9-10-8/h1H,2H2 |

InChI Key |

TVMIVBUFNBBTRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)CN=[N+]=[N-])Br |

Origin of Product |

United States |

Reactions at the Azide Group:the Azide Group is a Versatile Functional Handle, Well Known for Its Participation in Bioorthogonal Chemistry.nih.govit Does Not React with Common Organometallic Reagents Like Grignard or Organolithium Compounds. Its Most Prominent Reactions Include:

Staudinger Ligation: Reaction with a phosphine (B1218219) to form an aza-ylide, which can be hydrolyzed to a primary amine or trapped to form an amide bond. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry): A [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring. This reaction can be catalyzed by copper(I) or proceed as a strain-promoted reaction with a cyclooctyne.

This dichotomy in reactivity allows for a planned, stepwise elaboration of the molecule. For instance, one could first perform a magnesium-halogen exchange to introduce a substituent at the C5 position, and then subsequently use the azide (B81097) group in a cycloaddition reaction to conjugate another molecular fragment.

| Step | Target Functionality | Reagent Class | Example Transformation | Other Functionality |

| 1 | C-Br Bonds | Organometallic (e.g., i-PrMgCl) then Electrophile (e.g., Benzaldehyde) | Forms a secondary alcohol at the thiophene (B33073) ring. | Azide group remains intact. |

| 2 | Azide Group | Alkyne (with Cu(I) catalyst) | Forms a 1,2,3-triazole ring. | C-Br bonds remain intact. |

Chemo- and Regioselective Control in Complex Derivatization Schemes

Achieving precise control over which functional group reacts (chemoselectivity) and at which position (regioselectivity) is paramount for the synthesis of complex derivatives from 2-(azidomethyl)-3,5-dibromothiophene (B6234477).

Chemoselectivity: As outlined previously, the chemoselective functionalization is straightforward due to the orthogonal nature of the azide and bromine groups.

To target the C-Br bonds: Use organometallic conditions (e.g., halogen-metal exchange at low temperatures).

To target the azide group: Use conditions specific to azide chemistry (e.g., phosphines for Staudinger reaction or alkynes for cycloaddition).

Regioselectivity: The more significant challenge lies in differentiating between the two bromine atoms at the C3 and C5 positions. Several strategies can be employed to control the regioselectivity of the halogen-metal exchange:

Steric Control: The C5 position is less sterically hindered than the C3 position, which is flanked by both the azidomethyl group and the C4 hydrogen. Therefore, using bulky organometallic reagents (e.g., t-BuLi) at low temperatures often favors kinetic metalation at the more accessible C5 site.

Electronic Control and Directing Groups: While the azidomethyl group is not a strong directing group, subtle electronic effects can influence the acidity of adjacent protons or the stability of the organometallic intermediate. In some systems, Lewis basic sites within a molecule can direct lithiation to a specific position through chelation, although this is less likely to be a dominant factor for the azidomethyl group.

Halogen Dance Reactions: In some cases, treatment of dibromothiophenes with bases can lead to a "halogen dance," where the halide migrates to a different position. doi.org Careful control of conditions is necessary to prevent such unwanted isomerizations.

By carefully selecting reagents and reaction conditions, it is possible to sequentially replace the bromine atoms at C5 and C3, and then functionalize the azide, allowing for the synthesis of highly complex and precisely substituted thiophene derivatives.

| Objective | Strategy | Reagents/Conditions | Expected Outcome |

| Regioselectivity | Kinetic Control (Sterics) | Bulky base (e.g., t-BuLi), low temperature (-78 °C) | Preferential metal-halogen exchange at the C5 position. |

| Regioselectivity | Sequential Functionalization | 1. Selective C5 exchange & trapping. 2. Harsher conditions for C3 exchange & trapping. | Stepwise introduction of two different groups at C5 and C3. |

| Chemoselectivity | Target Bromines Only | i-PrMgCl·LiCl, -10 °C | Formation of a thienylmagnesium intermediate. harvard.edu |

| Chemoselectivity | Target Azide Only | Phenylacetylene, CuSO₄, Sodium Ascorbate | Formation of a triazole via click chemistry. |

Chemical Reactivity and Derivatization Strategies of 2 Azidomethyl 3,5 Dibromothiophene

Transformations Involving the Azide (B81097) Functional Group

The azide functional group is a versatile precursor for the introduction of nitrogen-containing moieties. Its reactivity is characterized by cycloadditions, reductions, and rearrangements, providing pathways to a variety of heterocyclic and acyclic structures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diverse Alkyne Substrates

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. For 2-(azidomethyl)-3,5-dibromothiophene (B6234477), the azidomethyl group can readily participate in CuAAC reactions with a wide array of alkyne substrates. The resulting triazole products retain the dibromo-thiophene core, allowing for subsequent functionalization.

Typical reaction conditions involve a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate. The reaction is generally performed in a variety of solvents, including mixtures of water with organic solvents like t-butanol or THF. The versatility of the CuAAC reaction allows for the incorporation of diverse functionalities by varying the alkyne partner.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Substrate | Catalyst System | Solvent | Product |

| Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-((3,5-Dibromothiophen-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | CuI | THF | (1-((3,5-Dibromothiophen-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethynyltrimethylsilane | CuSO₄/Sodium Ascorbate | DMF | 1-((3,5-Dibromothiophen-2-yl)methyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

| 1-Ethynylcyclohexene | CuI | CH₃CN | 1-((3,5-Dibromothiophen-2-yl)methyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Bioorthogonal Reactions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs without the need for a cytotoxic copper catalyst, making it suitable for applications in biological systems. rsc.orgmagtech.com.cnresearchgate.netwustl.edunih.gov This reaction utilizes a strained cyclooctyne, which readily reacts with an azide to form a triazole product. The azidomethyl group of this compound is a suitable substrate for SPAAC, enabling its conjugation to biomolecules or its use in complex biological environments. The reaction proceeds under mild, physiological conditions, highlighting its utility in chemical biology. rsc.orgmagtech.com.cnresearchgate.netwustl.edunih.gov

Reductive and Other Nitrogen-Rearrangement Pathways of the Azide

The azide group can be readily reduced to a primary amine. A classic method for this transformation is the Staudinger reduction, which involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane. wikipedia.orgsdu.dkorganic-chemistry.orgnih.govnih.gov This mild reaction condition is compatible with the dibromothiophene ring, providing a route to 2-(aminomethyl)-3,5-dibromothiophene. This amine can then serve as a nucleophile or a building block for further derivatization.

Other reductive methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄), can also be employed to convert the azide to an amine.

Synthesis of Nitrogen-Containing Heterocycles from the Azide Precursor

The azide functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov For instance, intramolecular cyclization reactions can be designed if a suitable reactive partner is introduced elsewhere on the molecule. Furthermore, the azide can participate in [3+2] cycloaddition reactions with various dipolarophiles other than alkynes, such as alkenes and nitriles, to generate a range of five-membered heterocyclic rings.

Reactions Exploiting the Bromine Substituents on the Thiophene (B33073) Ring

The two bromine atoms on the thiophene ring of this compound are prime sites for derivatization through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromine atoms at the 3- and 5-positions of the thiophene ring can be selectively or doubly substituted through various coupling methodologies.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govlibretexts.orgd-nb.infoillinois.edunih.gov This method is widely used for the formation of biaryl structures.

Stille Coupling: The Stille reaction couples the dibromothiophene with an organotin compound. nih.govrsc.orglibretexts.orgwiley-vch.de It is known for its tolerance of a wide range of functional groups.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner.

Sonogashira Coupling: The Sonogashira reaction is used to form carbon-carbon triple bonds by coupling the dibromothiophene with a terminal alkyne, typically in the presence of both palladium and copper catalysts. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov

The choice of reaction conditions, including the catalyst, ligands, base, and solvent, can influence the selectivity and yield of these coupling reactions, potentially allowing for stepwise functionalization of the two bromine atoms.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Dibromothiophenes

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane |

Magnesium-Halogen Exchange and Lithium-Halogen Exchange for Organometallic Intermediate Generation

The conversion of the carbon-bromine bonds in this compound into carbon-metal bonds represents a powerful strategy for subsequent functionalization. This is primarily achieved through metal-halogen exchange reactions, which transform the relatively inert organic halide into a highly reactive organometallic intermediate. wikipedia.org The most common reagents for this purpose are organolithium compounds (lithium-halogen exchange) and Grignard reagents (magnesium-halogen exchange).

Lithium-Halogen Exchange: This reaction is typically very fast and efficient, often proceeding rapidly even at low temperatures. harvard.edu It is a kinetically controlled process where an organolithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), abstracts a halogen from the aromatic ring. wikipedia.orgresearchgate.net The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org For this compound, treatment with one equivalent of an alkyllithium reagent would generate a thienyllithium intermediate. The reaction is believed to proceed through an "ate-complex" intermediate. harvard.eduprinceton.edu The regioselectivity of the exchange, determining whether the bromine at the C3 or C5 position reacts, is influenced by factors such as steric hindrance and the reaction temperature. The C5 position is generally more sterically accessible, suggesting a kinetic preference for exchange at this site.

Magnesium-Halogen Exchange: The preparation of organomagnesium (Grignard) reagents via halogen exchange has become a method of choice for creating highly functionalized organometallics due to its broad functional group tolerance. harvard.edu Reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), often referred to as a "turbo-Grignard," are highly effective. nih.gov This exchange is typically slower than the lithium-halogen exchange, which can allow for greater selectivity. harvard.edu The reaction can be performed under non-cryogenic conditions and is less prone to side reactions compared to the highly basic alkyllithium reagents. nih.gov The formation of a magnesium intermediate at either the C3 or C5 position of the thiophene ring opens pathways for cross-coupling reactions or additions to various electrophiles.

The choice between lithium and magnesium exchange depends on the desired reactivity, functional group tolerance, and required reaction conditions. The resulting organometallic species are versatile intermediates for introducing a wide array of substituents onto the thiophene core.

| Reaction Type | Typical Reagent | Conditions | Primary Intermediate | Key Characteristics |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Low temperatures (-78 °C), inert atmosphere | Thienyllithium | Very fast reaction rate; potential for side reactions due to high basicity. harvard.eduresearchgate.net |

| Magnesium-Halogen Exchange | i-PrMgCl or i-PrMgCl·LiCl | 0 °C to ambient temp. | Thienylmagnesium halide | Excellent functional group tolerance; generally slower and more selective than Li-exchange. harvard.edunih.gov |

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing a halide on an aromatic ring with a nucleophile. libretexts.org This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and the reaction is therefore facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In the case of this compound, the thiophene ring itself is electron-rich, which generally disfavors SNAr reactions. Furthermore, the azidomethyl group is not a strong activating group for this type of transformation. Consequently, direct substitution of the bromine atoms by common nucleophiles under standard conditions is expected to be challenging.

However, the reaction can be made feasible through the use of highly activated nucleophiles or specific reaction conditions that promote the substitution pathway. For SNAr to occur on a thiophene ring, the nucleophilic attack is the rate-determining step. youtube.comnih.gov The reaction would involve the addition of the nucleophile to either the C3 or C5 position, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org

Potential activated nucleophiles that could be employed include:

Strongly basic alkoxides (e.g., sodium methoxide)

Amides and amines under forcing conditions

Thiolates

The success of such transformations would heavily depend on overcoming the inherent low reactivity of the substrate towards SNAr.

| Nucleophile Category | Example Nucleophile | Potential Product (at C5) | Notes |

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | 2-(Azidomethyl)-3-bromo-5-methoxythiophene | Requires activation, potentially through high temperature or pressure. |

| Nitrogen Nucleophiles | Pyrrolidine | 2-(Azidomethyl)-3-bromo-5-(pyrrolidin-1-yl)thiophene | The reaction rate is dependent on the nucleophilicity of the amine. nih.gov |

| Sulfur Nucleophiles | Sodium Thiophenolate (NaSPh) | 2-(Azidomethyl)-3-bromo-5-(phenylthio)thiophene | Thiolates are often effective nucleophiles in SNAr reactions. |

Multi-Functionalization and Orthogonal Reaction Strategies

The presence of two distinct reactive functionalities in this compound—the azidomethyl group and the two bromine atoms—allows for the development of multi-step and orthogonal synthetic strategies. Orthogonal synthesis involves the selective reaction of one functional group in the presence of others, enabling the construction of complex molecules with a high degree of control.

Sequential Transformations Leveraging Distinct Reactivity Profiles of Azide and Bromine

The chemical reactivity of the azidomethyl group is fundamentally different from that of the carbon-bromine bonds, providing a basis for sequential functionalization.

Applications of 2 Azidomethyl 3,5 Dibromothiophene As a Versatile Chemical Synthon

Construction of Complex Molecular Architectures

The multifunctionality of 2-(azidomethyl)-3,5-dibromothiophene (B6234477) provides chemists with a powerful tool to design and synthesize intricate molecular structures. The bromine atoms at the 2- and 5-positions of the thiophene (B33073) ring are particularly well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. These reactions allow for the formation of carbon-carbon bonds, effectively enabling the construction of larger, conjugated systems. Simultaneously, the azidomethyl group serves as a handle for the introduction of other molecular fragments via the highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgillinois.edu

The dibromo substitution pattern of this compound makes it an ideal monomer for the synthesis of thiophene-based oligomers and polymers. Polythiophenes are a class of conducting polymers with significant applications in organic electronics. The properties of these materials are highly dependent on their structure, including the regioregularity of the polymer chain and the nature of the side chains.

While direct polymerization of this compound has not been extensively detailed, the reactivity of dibromothiophenes in polymerization reactions is well-established. Metal-catalyzed cross-coupling reactions are commonly employed to polymerize dibromothiophene derivatives. For instance, Stille coupling, which utilizes organotin reagents, and Suzuki coupling, which employs boronic acids or esters, are powerful methods for the synthesis of polythiophenes with well-defined structures. nih.gov The McCullough method, a Grignard metathesis polymerization, is another key technique for producing highly regioregular polythiophenes. cmu.edu

The presence of the azidomethyl group on the thiophene monomer allows for two main strategies in the synthesis of functionalized polythiophenes. In the first approach, the monomer can be polymerized, and the azide (B81097) groups on the resulting polymer can then be used for post-polymerization modification via click chemistry. This allows for the introduction of a wide variety of functional groups onto the polymer side chains, tailoring the material's properties for specific applications. beilstein-journals.orgscholaris.ca In the second approach, the azide group can be reacted prior to polymerization, allowing for the incorporation of specific functionalities into the monomer itself.

| Polymerization Method | Description | Relevant Precursors |

| Stille Coupling | Palladium-catalyzed cross-coupling of organostannanes with organic halides. | Dibromothiophenes |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of organoborons with organic halides. | Dibromothiophenes |

| McCullough Method | Nickel-catalyzed Grignard metathesis polymerization of dihalothiophenes. | Dibromothiophenes |

Macrocycles and cage compounds are of significant interest due to their unique host-guest chemistry, catalytic activity, and applications in materials science. The synthesis of these complex architectures often relies on highly efficient and high-yielding reactions that can form cyclic structures from linear precursors. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for macrocyclization due to its high efficiency and tolerance of a wide range of functional groups. nsf.gov

This compound is a prime candidate for the construction of thiophene-containing macrocycles. The azidomethyl group can readily participate in intramolecular or intermolecular click reactions with alkyne-functionalized molecules to form stable triazole linkages. The bromine atoms can be used to introduce other functionalities or to serve as points of attachment for larger molecular frameworks. For example, a linear precursor containing both an azide and an alkyne can be cyclized via an intramolecular click reaction. Alternatively, this compound can be reacted with a difunctional alkyne in an intermolecular fashion to produce macrocycles.

While specific examples detailing the use of this compound in macrocycle synthesis are not abundant, the principles of click chemistry-mediated macrocyclization are well-documented for a variety of molecular scaffolds. rsc.org The rigidity of the thiophene ring can impart pre-organization to the linear precursors, potentially favoring macrocyclization over polymerization.

The development of novel organic ligands is crucial for advancing the field of catalysis. Thiophene-based ligands have shown considerable promise in coordinating with a variety of metals, leading to catalysts with unique reactivity and selectivity. frontiersin.orgacs.org The functional groups on this compound can be elaborated to create sophisticated ligand architectures.

The bromine atoms can be replaced with phosphine (B1218219), amine, or other coordinating groups via cross-coupling reactions or nucleophilic substitution. The azidomethyl group can be converted to an amine via reduction, which can then be further functionalized, or it can be used to "click" the thiophene unit onto a larger ligand scaffold. This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

Furthermore, this compound can serve as a building block for the construction of porous, crystalline materials such as covalent organic frameworks (COFs). mdpi.compnas.orgmit.edu COFs are constructed from organic building blocks linked by strong covalent bonds, resulting in robust materials with high surface areas and tunable porosity. The dibromo functionality of the thiophene can be utilized in condensation reactions with other multitopic linkers to form the extended framework, while the azidomethyl group can be used to functionalize the pores of the COF post-synthetically, introducing catalytic sites or recognition motifs. mdpi.comresearchgate.net Thiophene-based COFs have been explored for applications in gas storage, separation, and heterogeneous catalysis. mdpi.compnas.orgmit.edu

Thiophene-based molecules are well-known for their interesting photophysical properties, and they form the core of many advanced dyes and fluorescent probes. nih.govnih.gov The extent of the conjugated π-system in oligothiophenes and their derivatives directly influences their absorption and emission spectra. The versatility of this compound allows for the systematic extension of the conjugated system and the introduction of various functional groups to modulate its photophysical properties.

Through Suzuki or Stille cross-coupling reactions at the bromine positions, the thiophene core can be coupled with other aromatic or heteroaromatic units to create donor-acceptor or push-pull chromophores. These architectures are known to exhibit strong absorption in the visible region and often display significant fluorescence. The azidomethyl group offers a convenient route for attaching the dye molecule to a biomolecule or another substrate of interest via click chemistry, creating fluorescent probes for imaging and sensing applications. researchgate.net For instance, a thiophene-based dye could be "clicked" onto a peptide or an antibody to track its localization within a cell. nih.gov

The development of thiophene-based fluorescent probes has been driven by the need for photostable and bright fluorophores that cover the entire visible spectrum. researchgate.net The ability to fine-tune the electronic properties of the thiophene core through substitution makes this compound a valuable starting material in the rational design of such advanced dyes and probes.

Precursors for Functional Materials Development

The unique electronic properties of conjugated thiophene systems make them highly sought-after components in a variety of functional materials. This compound serves as a key precursor for the development of such materials, particularly in the realm of organic electronics.

Conjugated polymers are the active materials in a range of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgfrontiersin.org Polythiophenes, in particular, have been extensively studied due to their excellent charge-transport properties and environmental stability. rsc.org

This compound can be incorporated into conjugated polymer backbones through copolymerization with other aromatic or heteroaromatic comonomers. The dibromo functionality allows for its participation in various polymerization reactions, such as Suzuki and Stille polycondensation. The resulting polymers would feature a thiophene unit with a pendant azidomethyl group at regular intervals along the polymer chain.

This pendant azide functionality is of great importance for the post-polymerization modification of the conjugated polymer. scholaris.camcmaster.caresearchgate.net Using click chemistry, a wide range of functional groups can be attached to the polymer backbone without altering the electronic properties of the conjugated main chain. beilstein-journals.org This allows for the tuning of the polymer's solubility, morphology, and interfacial properties, which are all critical factors in device performance. For example, hydrophilic side chains could be introduced to make the polymer water-soluble for applications in bioelectronics, or electron-accepting moieties could be attached to create donor-acceptor copolymers for use in organic solar cells. beilstein-journals.orgdiva-portal.org

| Research Finding | Significance for this compound |

| Post-polymerization functionalization of polythiophenes with azide-terminated side chains allows for the introduction of various functionalities via click chemistry. cmu.edu | The azidomethyl group of the target compound provides a direct route for this type of modification, enabling the synthesis of a library of functional polythiophenes from a single precursor polymer. |

| The electronic properties of conjugated polymers can be tuned by the introduction of electron-donating or electron-withdrawing groups. rsc.org | The azidomethyl group can be used to attach a wide variety of functional groups with different electronic properties, allowing for the fine-tuning of the polymer's HOMO and LUMO energy levels. |

| The solubility and processability of conjugated polymers are critical for device fabrication. rsc.org | Click chemistry can be used to attach solubilizing groups to the polymer backbone, improving its processability from solution. |

Role in the Synthesis of Self-Assembling Molecular Systems

While no specific examples of self-assembling systems constructed from this compound were found, the molecular structure suggests a significant potential for its use in creating ordered supramolecular architectures. The dibrominated thiophene core can serve as a rigid building block, and the bromine atoms can influence molecular packing and facilitate the formation of well-ordered structures through halogen bonding and other non-covalent interactions.

The azide group provides a reactive handle for introducing other molecular fragments that can drive self-assembly. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, could be employed to attach moieties that promote self-assembly through hydrogen bonding, π-π stacking, or solvophobic effects. This modular approach would allow for the rational design of complex, self-assembling materials.

Table 1: Potential Non-Covalent Interactions Involving this compound Derivatives in Self-Assembly

| Interacting Groups | Type of Interaction | Potential Role in Self-Assembly |

| Bromine atoms | Halogen bonding (Br···S, Br···N, etc.) | Directional control over molecular packing, leading to ordered assemblies. |

| Thiophene ring | π-π stacking | Formation of one-dimensional or two-dimensional columnar structures. |

| Azide-derived triazole | Hydrogen bonding, dipole-dipole interactions | Enhancement of intermolecular recognition and stabilization of the assembly. |

| Appended moieties | Hydrophobic/hydrophilic interactions | Driving force for assembly in specific solvent systems, leading to micelles, vesicles, or other aggregates. |

Surface Modification and Grafting through Azide- and Bromine-Mediated Reactions

The dual functionality of this compound makes it a promising candidate for surface modification and grafting applications, enabling the creation of functionalized surfaces with tailored properties.

Azide-Mediated Surface Modification:

The azidomethyl group is a well-established functional handle for surface modification via "click" chemistry. Specifically, the CuAAC reaction allows for the efficient and specific covalent attachment of this molecule to surfaces functionalized with terminal alkynes. This method is known for its high yield, tolerance to a wide range of functional groups, and mild reaction conditions, making it suitable for modifying various substrates, including polymers, metals, and semiconductors.

Potential applications of azide-mediated surface grafting include:

Biomaterial functionalization: Immobilization of biomolecules (peptides, proteins, DNA) to create biocompatible and bioactive surfaces.

Sensor development: Attachment of receptor molecules for the detection of specific analytes.

Polymer brush synthesis: Growing polymer chains from the surface to control wettability, adhesion, and friction.

Bromine-Mediated Surface Grafting:

The bromine atoms on the thiophene ring offer alternative pathways for surface attachment, primarily through cross-coupling reactions. For instance, reactions like Suzuki or Stille coupling can be used to form carbon-carbon bonds with surfaces functionalized with appropriate coupling partners (e.g., boronic acids or organostannanes). This approach is particularly useful for creating conjugated polymer films grafted from a surface, which can have applications in organic electronics.

Furthermore, the carbon-bromine bond can be utilized for surface-initiated atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the growth of well-defined polymer brushes from the surface.

Table 2: Comparison of Azide- and Bromine-Mediated Surface Grafting Strategies

| Feature | Azide-Mediated Grafting (Click Chemistry) | Bromine-Mediated Grafting (e.g., Cross-Coupling, ATRP) |

| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition | Palladium-catalyzed cross-coupling, surface-initiated ATRP |

| Specificity | Highly specific and bio-orthogonal | Can have side reactions, may require protection of other functional groups |

| Reaction Conditions | Typically mild, often performed in aqueous or organic solvents at room temperature | Often require specific catalysts, ligands, and anhydrous conditions; ATRP requires an initiator |

| Resulting Linkage | Stable triazole ring | Carbon-carbon bond, ester or other linkages depending on the polymerization method |

| Primary Application | Attachment of discrete molecules or pre-formed polymers ("grafting-to") | Growing polymers from the surface ("grafting-from"), formation of conjugated systems |

Mechanistic Insights and Computational Investigations on 2 Azidomethyl 3,5 Dibromothiophene and Its Reactions

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to characterize the electronic properties of organic molecules, including thiophene (B33073) derivatives. rdd.edu.iqe3s-conferences.org For 2-(azidomethyl)-3,5-dibromothiophene (B6234477), these calculations would provide a wealth of information.

Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. orientjchem.org

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

A hypothetical data table for the reactivity descriptors of this compound, as would be generated from DFT calculations, is presented below. Note: The following data is illustrative and not based on actual experimental or computational results for this specific compound.

| Reactivity Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity | 3.85 | Tendency to attract electrons |

| Chemical Hardness | 2.65 | Resistance to change in electron configuration |

Reaction Coordinate Analysis and Transition State Modeling for Key Transformations

Understanding the mechanism of reactions involving this compound would require mapping out the potential energy surface for key transformations, such as nucleophilic substitution or cycloaddition reactions involving the azide (B81097) group.

Reaction Coordinate Analysis involves identifying the minimum energy path that connects reactants to products. This analysis elucidates the sequence of bond-breaking and bond-forming events.

Transition State (TS) Modeling is a critical component of this analysis. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. mit.edu Computational methods can be used to locate and characterize the geometry and energy of the transition state. nih.gov Knowing the structure of the TS provides insights into the factors that influence the reaction rate. For example, in a hypothetical reaction, the calculated activation energy (the energy difference between the reactants and the transition state) would be a key parameter.

Conformational Landscape and Intramolecular Interactions Influencing Reactivity

The three-dimensional shape of a molecule, or its conformation, can significantly impact its reactivity. For this compound, the rotation around the single bond connecting the azidomethyl group to the thiophene ring would be of particular interest.

A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformers (energy minima) and the rotational energy barriers. rsc.orgacs.org Such studies have been performed for other saturated heterocycles to understand their conformational equilibria. rsc.org

Intramolecular interactions , such as weak hydrogen bonds or steric repulsions between the azide group and the bromine atoms on the thiophene ring, would be identified and quantified. These interactions can influence which conformer is most populated and, consequently, the molecule's preferred shape for reacting.

Kinetic and Thermodynamic Profiling of Derivatization Reactions

Computational chemistry can provide quantitative predictions of the kinetic and thermodynamic parameters for reactions involving this compound. nih.gov

Thermodynamic Profiling involves calculating the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous one. These calculations would help predict the position of the chemical equilibrium. For instance, the thermochemistry of other thiophene derivatives has been studied both experimentally and computationally. researchgate.net

Kinetic Profiling focuses on the rates of chemical reactions. Using Transition State Theory, the calculated activation energy can be used to estimate the reaction rate constant (k) at a given temperature via the Arrhenius equation. mdpi.com This allows for a comparison of the rates of different possible reaction pathways, identifying the most likely mechanism.

A hypothetical kinetic and thermodynamic profile for a derivatization reaction is shown below. Note: This table contains illustrative data and does not represent actual values for reactions of this compound.

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | 25 kcal/mol | Energy barrier for the reaction |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Indicates an exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol | Indicates a spontaneous reaction |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ | A measure of the reaction speed |

Advanced Analytical Strategies for Characterizing Derivatives and Monitoring Reactions of 2 Azidomethyl 3,5 Dibromothiophene

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Products

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel derivatives of 2-(azidomethyl)-3,5-dibromothiophene (B6234477). While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming connectivity and assigning specific resonances, especially in complex molecules. researchgate.netlibretexts.orgyoutube.com

For a hypothetical derivative, such as a triazole formed from a click reaction of the azide (B81097) with an alkyne, 2D NMR would be essential. The COSY spectrum would reveal the coupling between protons on adjacent carbons, for instance, within the alkyne substituent. The HSQC spectrum directly correlates each proton with the carbon atom to which it is attached, providing definitive ¹H-¹³C one-bond correlations. This is particularly useful for assigning the carbons of the thiophene (B33073) ring and the newly formed triazole ring.

Table 1: Hypothetical ¹H and ¹³C NMR data for a 1,2,3-triazole derivative of this compound.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlations |

| Thiophene-C4-H | 7.15 (s) | 115.0 | - | C4 |

| -CH₂-N | 5.60 (s) | 52.3 | - | -CH₂-N |

| Triazole-CH | 7.80 (s) | 123.5 | - | Triazole-CH |

| Substituent-H | Varies | Varies | Varies | Varies |

Note: Data are hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of Derivatives

High-resolution mass spectrometry is critical for confirming the elemental composition of newly synthesized derivatives of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. nih.gov This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass determination, HRMS provides valuable structural information through the analysis of fragmentation patterns. nih.gov For derivatives of this compound, characteristic fragmentation pathways would be expected. The azido (B1232118) group, for instance, is known to be a source of specific fragmentation patterns in mass spectrometry. The presence of two bromine atoms would also result in a characteristic isotopic pattern in the mass spectrum, further aiding in the identification of the compound and its fragments.

Table 2: Expected HRMS Fragmentation Data for a Derivative of this compound.

| Fragment Ion | Proposed Structure | Accurate Mass (m/z) |

| [M+H]⁺ | Intact Molecule | Calculated based on derivative |

| [M-N₂]⁺ | Loss of nitrogen from azide | [M+H]⁺ - 28.0061 |

| [M-Br]⁺ | Loss of a bromine atom | [M+H]⁺ - 78.9183 or 80.9163 |

| [C₅H₂Br₂S]⁺ | Thiophene core | 255.8329 |

Note: Data are hypothetical and for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structural Confirmation of Derivatives

For example, in a derivative where one or both bromine atoms have been substituted via a cross-coupling reaction, X-ray crystallography can confirm the regioselectivity of the reaction and the geometry of the newly formed bonds. The crystal packing can also reveal important non-covalent interactions, such as hydrogen bonding or π-stacking, which can influence the material's bulk properties.

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

Note: Data are hypothetical and for illustrative purposes.

Chromatographic and Spectroscopic Methods for Reaction Monitoring and Purity Assessment of Synthesized Intermediates and Products

The successful synthesis of derivatives from this compound relies on careful monitoring of the reaction progress and thorough purification of the resulting products. A combination of chromatographic and spectroscopic methods is typically employed for these tasks.

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. researchgate.net For purification, column chromatography is often used to separate the desired product from unreacted starting materials, reagents, and byproducts.

High-performance liquid chromatography (HPLC) is a more sophisticated technique that can be used for both reaction monitoring and purity assessment. mdpi.com HPLC provides quantitative information about the composition of a reaction mixture and can be used to determine the purity of the final product with high accuracy. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile derivatives, that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.netresearchgate.netscirp.org

Table 4: Chromatographic Methods for Analysis of this compound Reactions.

| Technique | Application | Typical Conditions |

| TLC | Reaction Monitoring | Silica gel plates, Hexane/Ethyl Acetate eluent |

| Column Chromatography | Purification | Silica gel, gradient elution with Hexane/Ethyl Acetate |

| HPLC | Purity Assessment | C18 column, Acetonitrile/Water mobile phase, UV detection |

| GC-MS | Product Identification | Capillary column, temperature programming, electron ionization |

Note: Conditions are illustrative and would be optimized for specific derivatives.

Emerging Research Frontiers and Future Prospects for 2 Azidomethyl 3,5 Dibromothiophene Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 2-(azidomethyl)-3,5-dibromothiophene (B6234477) is dictated by its three primary functional moieties: the azidomethyl group and the two bromine atoms attached to the thiophene (B33073) ring. The development of novel catalytic systems is paramount to selectively functionalize these positions and unlock the full synthetic potential of this molecule.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound offers a direct route to complex derivatives. Palladium-based catalysts, in particular, have shown great promise in the C-H functionalization and cross-coupling of thiophenes. For instance, palladium-catalyzed direct C-H arylation at the C2 position of thiophenes can be achieved with high efficiency using phosphine-free catalyst systems. organic-chemistry.org Furthermore, catalyst-controlled regiodivergent C-H alkynylation of thiophenes has been demonstrated, allowing for selective functionalization at either the C2 or C5 position, a strategy that could be adapted for the selective reaction of one of the bromo-substituents in this compound. nih.gov

The azido (B1232118) group is another key handle for functionalization, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.govmdpi.com The development of novel copper(II) layered hydroxide salts as catalysts for CuAAC reactions under solvent-free conditions presents a green and efficient method for the synthesis of 1,2,3-triazoles from azides like this compound. mdpi.com Moreover, ruthenium and nickel catalysts have also been explored for the synthesis of 1,5-disubstituted 1,2,3-triazoles, offering alternative regioselectivity. bohrium.commdpi.com

Recent advancements in catalysis also include the use of transition metals to tame the reactivity of azide (B81097) radicals, enabling catalytic C-H azidation reactions under mild conditions. princeton.edu While this compound already possesses an azido group, these catalytic systems could be employed for further functionalization of the thiophene ring or other substrates using this molecule as a starting material.

| Catalyst System | Reaction Type | Potential Application for this compound |

| Palladium(II) acetate/various ligands | C-H Arylation/Alkynylation | Selective functionalization of the C4 position or cross-coupling at the C3 and C5 positions. |

| Copper(I) salts/ligands | Azide-Alkyne Cycloaddition (Click Chemistry) | Reaction of the azidomethyl group with alkynes to form triazole-linked structures. |

| Ruthenium/Nickel complexes | Azide-Alkyne Cycloaddition | Alternative regioselective synthesis of 1,5-disubstituted triazoles. |

| Iron/Manganese complexes | C-H Azidation | Potential for further functionalization of the molecule or its derivatives. |

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional thermal reactions, the exploration of unconventional reaction conditions is a burgeoning area of research that can offer unique reactivity and selectivity for this compound.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. acs.orgresearchgate.net In the context of thiophene chemistry, microwave irradiation has been successfully employed for the rapid, solvent-free synthesis of thiophene oligomers via Suzuki coupling. acs.orgresearchgate.net This technique could be applied to promote the cross-coupling reactions of the bromo-substituents on this compound, significantly reducing reaction times and potentially improving yields. Microwave-assisted methods have also been developed for the synthesis of various functionalized thiophenes, including 2-amino-thiophene-3-carboxylic derivatives and 3-aminobenzo[b]thiophenes. researchgate.netrsc.org

Sonochemistry , the application of ultrasound to chemical reactions, offers another non-conventional approach. ekb.egorganic-chemistry.org Acoustic cavitation can induce high-energy chemical transformations, leading to increased reaction rates and yields. ekb.eg Ultrasound has been successfully used in the synthesis of 2-aminothiophenes and to accelerate various C-H functionalization reactions. organic-chemistry.orgjocpr.com The application of sonochemistry to the reactions of this compound could lead to novel reactivity patterns and more efficient synthetic routes.

Photoredox catalysis provides a mild and efficient way to generate reactive intermediates under visible light irradiation. This strategy has been used for the synthesis and functionalization of fused thiophenes. researchgate.net The azide functionality in this compound could also be susceptible to photochemical transformations, potentially leading to the formation of nitrenes and subsequent C-H insertion or cyclization reactions.

| Reaction Condition | Potential Advantages | Example Application for this compound |

| Microwave Irradiation | Rapid reaction times, improved yields, solvent-free conditions. | Accelerated Suzuki or Stille cross-coupling at the bromo positions. |

| Ultrasound (Sonochemistry) | Increased reaction rates, enhanced mass transport, activation of solid reagents. | Promotion of heterogeneous catalytic reactions or synthesis of thiophene derivatives. |

| Photoredox Catalysis | Mild reaction conditions, generation of unique reactive intermediates. | Photoinduced functionalization of the thiophene ring or reactions involving the azide group. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. For a molecule like this compound, which contains a potentially hazardous azide group, flow chemistry provides a particularly attractive synthetic approach.

Flow chemistry allows for the in-situ generation and immediate consumption of reactive and potentially explosive intermediates, such as organic azides, thereby minimizing the risks associated with their accumulation in batch reactors. researchgate.net The development of microflow processes for azide synthesis has demonstrated the safety and efficiency benefits of this technology. researchgate.net This approach could be readily adapted for the synthesis of this compound itself or for its subsequent reactions.

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid optimization of reaction conditions and the synthesis of compound libraries for drug discovery and materials science. The modular nature of this compound, with its distinct reactive sites, makes it an ideal candidate for automated synthesis. For example, an automated platform could be programmed to perform a sequence of reactions, such as a Suzuki coupling at one of the bromo positions, followed by a click reaction at the azidomethyl group, to generate a diverse library of complex molecules.

Strategic Design of Next-Generation Molecular Scaffolds and Functional Materials Precursors

The unique trifunctional nature of this compound makes it a highly valuable precursor for the strategic design of novel molecular scaffolds and functional materials.

The azidomethyl group is a versatile functional handle that can be used to attach the thiophene core to other molecules or materials via click chemistry. nih.gov This allows for the construction of complex molecular architectures, including dendrimers, star-shaped molecules, and surface-functionalized materials. The resulting 1,2,3-triazole linkage is highly stable and can act as a rigid linker in molecular scaffolds.

Furthermore, the combination of the bromo and azido functionalities allows for orthogonal functionalization, where each functional group can be reacted independently of the others. This enables the synthesis of highly complex and precisely defined molecular structures. For example, one bromine atom could be used for a cross-coupling reaction to build a larger conjugated system, while the other bromine atom is retained for subsequent functionalization. Simultaneously, the azide group could be used to attach a biomolecule or a solubilizing group. This level of control is crucial for the rational design of molecules with specific properties for applications in medicinal chemistry, materials science, and nanotechnology.

Q & A

Q. What are the recommended synthetic routes for 2-(Azidomethyl)-3,5-dibromothiophene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a thiophene precursor followed by azide introduction via nucleophilic substitution. For example, analogous thiophene derivatives with azide groups have been synthesized using sodium azide in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C, achieving yields of 28–34% . Optimizing stoichiometry (e.g., excess NaN₃) and solvent polarity can enhance azide incorporation.

Table 1: Comparison of Reaction Conditions

| Precursor | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bromothiophene | Hexane-acetone | 60 | 34 | |

| Chlorothiophene | DMF | 80 | 28 |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., azidomethyl protons at δ 3.5–4.0 ppm, bromine-induced deshielding).

- IR Spectroscopy : Confirm azide presence via a strong absorption band at ~2100 cm⁻¹ .

- Elemental Analysis : Validate molecular composition (C, H, N, Br, S) to ±0.3% accuracy .

Q. How does the compound’s stability vary under different storage conditions?

Azide-containing compounds are light- and heat-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Decomposition risks increase above 40°C, with potential release of toxic HN₃ .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and HPLC-MS to detect impurities. For example, in azidomethyl-thiophenes, rotational barriers can split NMR peaks, while IR confirms azide integrity .

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Protecting Groups : Temporarily block the azide with triphenylphosphine to prevent side reactions.

- Catalyst Choice : Pd(PPh₃)₄ in THF/water (3:1) at 80°C enhances coupling efficiency at bromine sites .

- Microwave Assistance : Reduces reaction time and improves selectivity for dibromo substrates .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices.

- Docking Studies : Screen for bioactivity by simulating interactions with target enzymes (e.g., kinase inhibitors) .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting kinetic data in azide-thiophene reactions?

Contradictions may stem from solvent polarity or competing pathways. For example, in hexane-acetone, azide incorporation follows SN2 kinetics, while DMF promotes radical intermediates. Use Eyring plots to differentiate mechanisms .

Q. What experimental controls are critical when studying thermal decomposition?

- Isothermal TGA : Monitor mass loss at 40–100°C to identify decomposition thresholds.

- DSC : Detect exothermic peaks indicative of azide degradation .

- Blank Runs : Exclude solvent or atmospheric effects by comparing under N₂ vs. air.

Application-Driven Questions

Q. How can this compound serve as a click chemistry precursor for bioorthogonal labeling?

The azide group enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC). For example:

- Conjugate with alkyne-modified proteins or fluorophores in PBS buffer (pH 7.4, 25°C).

- Optimize CuSO₄/sodium ascorbate ratios to minimize copper-induced toxicity .

Q. What role does it play in designing photoaffinity probes for enzyme studies?

Upon UV irradiation (λ = 300–350 nm), the azide generates nitrenes that covalently bind active sites. Applications include mapping ATP-binding pockets in kinases or protease active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.